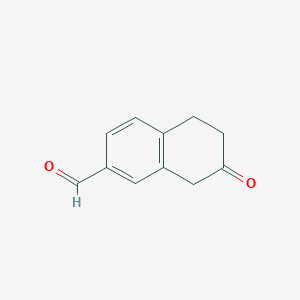
7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H10O2 It is a derivative of naphthalene, characterized by the presence of an aldehyde group and a ketone group on a tetrahydronaphthalene ring system
Métodos De Preparación
The synthesis of 7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde can be achieved through several methods. One common synthetic route involves the oxidation of 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde using manganese (IV) oxide in dichloromethane at room temperature. The reaction typically proceeds for about 4 hours, yielding the desired product with a high degree of purity .
Análisis De Reacciones Químicas
7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar compounds to 7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde include:
5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
5,6,7,8-Tetrahydro-2-naphthylamine: This compound features an amine group instead of the aldehyde and ketone groups.
The uniqueness of this compound lies in its dual functional groups (aldehyde and ketone), which provide a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
7-oxo-6,8-dihydro-5H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H10O2/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-2,5,7H,3-4,6H2 |
Clave InChI |
VMHXFMWDTPINFA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1=O)C=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



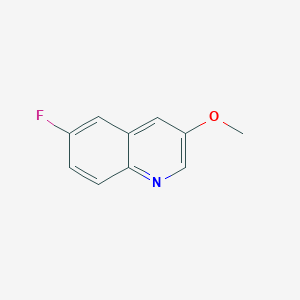
![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)
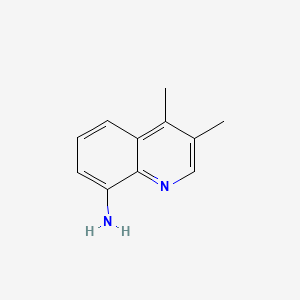
![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)
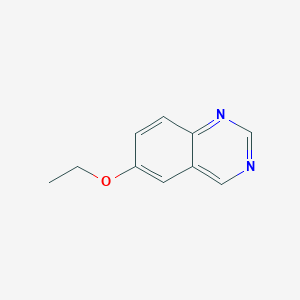
![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)
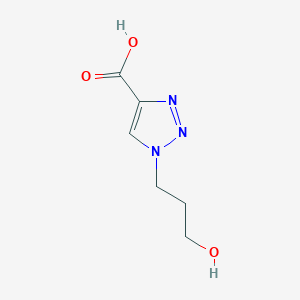
![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)


![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)

![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
